(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYXUIILXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives with Pyridinyl Substitution
The synthesis of pyrazole derivatives like (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol typically follows these key stages:
- Formation of the pyrazole ring via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or equivalents.
- Introduction of the pyridin-3-yl substituent through cross-coupling or condensation reactions.
- Functionalization at the 5-position of the pyrazole ring to introduce the hydroxymethyl group.
Preparation of the Pyrazole Core
A common method for pyrazole ring construction involves the reaction of β-ketoesters or β-diketones with hydrazine or substituted hydrazines under reflux conditions. For example, diethyl malonate can be reacted with hydrazine hydrate to yield 5-substituted pyrazole derivatives after cyclization and subsequent functional group modification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Diethyl malonate + hydrazine hydrate (reflux) | Formation of 5-substituted-1H-pyrazole-3-carboxylate |
| 2 | Halogenation with N-chlorosuccinimide (NCS) | Chlorinated pyrazole intermediate |
| 3 | Reduction with lithium aluminium hydride (LiAlH4) | Conversion of ester to alcohol (hydroxymethyl group) |
This sequence exemplifies the transformation from a pyrazole ester to a pyrazolylmethanol, which is structurally related to the target compound.
Functionalization to Obtain the Hydroxymethyl Group at the 5-Position
The hydroxymethyl substitution at the 5-position of the pyrazole ring is typically achieved by reduction of a corresponding ester or halomethyl precursor. The following methods are commonly employed:
- Reduction of pyrazole-3-carboxylate esters using LiAlH4 or sodium borohydride to produce pyrazolylmethanols.
- Halogenation followed by substitution : Halogenation of the pyrazole ring followed by nucleophilic substitution with hydroxide or reduction to the alcohol.
Specific Industrial-Scale Preparation Insights
A patent (WO2015063709A1) describes processes for preparing pyrazole derivatives with various substitutions, emphasizing industrially viable methods avoiding toxic solvents like pyridine. Key features include:
- Use of Lawesson's reagent for cyclization steps to improve yield and purity.
- Controlled temperature conditions for crystallization and purification.
- Sequential washing and filtration steps to isolate pure pyrazole derivatives.
Although this patent focuses on related pyrazole-piperazine compounds, the methodologies for cyclization, purification, and solvent management provide valuable insights applicable to the preparation of pyrazolylmethanol derivatives.
Summary Table of Preparation Methods for this compound
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole ring formation | β-Dicarbonyl compound + hydrazine hydrate, reflux | Forms 5-substituted pyrazole core |
| 2 | Halogenation (if needed) | NCS or similar halogenating agent | Introduces halogen for further substitution |
| 3 | Pyridin-3-yl introduction | Cross-coupling (Suzuki, Stille) or nucleophilic substitution | Attaches pyridin-3-yl group at 3-position |
| 4 | Ester reduction to alcohol | LiAlH4 or NaBH4 reduction | Converts ester to hydroxymethyl functionality |
| 5 | Purification | Crystallization, washing, drying | Ensures high purity and yield |
Research Findings and Optimization Notes
- Yield and Purity: Industrial processes emphasize avoiding toxic solvents like pyridine and use safer alternatives to enhance yield and purity.
- Reaction Conditions: Temperature control during crystallization and washing steps is critical for obtaining pure solid products.
- Scalability: The use of Lawesson's reagent and controlled quenching steps facilitates scale-up without compromising product quality.
- Characterization: Compounds prepared via these routes are confirmed by MS, ^1H NMR, and ^13C NMR spectroscopy, ensuring structural integrity.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.
Biology
Research indicates that this compound exhibits significant biological activity, particularly:
- Antimicrobial Properties: Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's interaction with biological macromolecules can be analyzed through molecular docking studies and enzyme inhibition assays .
| Compound | Activity | Target Pathogens |
|---|---|---|
| This compound | Moderate | Gram-positive and Gram-negative bacteria |
| 5-Methylpyrazole | Significant | E. coli |
| 2-Thiophenecarboxylic acid | Moderate | Various bacterial strains |
Medicine
The compound is being explored for its potential therapeutic applications:
- Cancer Treatment: Initial studies suggest that it may target specific enzymes or receptors involved in cancer progression.
- Drug Development: Its unique reactivity makes it a candidate for developing novel drugs aimed at treating infections or other diseases .
Industry
In industrial applications, this compound is utilized in:
- Organic Semiconductors: Its electronic properties make it suitable for use in advanced materials and devices.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives demonstrated that this compound exhibited moderate antimicrobial activity against a range of bacterial strains. The research utilized both in vitro assays and molecular docking to elucidate the compound's mechanism of action, revealing potential pathways for further drug development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines treated with this compound showed promising results in inhibiting cell proliferation. The compound's ability to interact with specific molecular targets was assessed through various biochemical assays, suggesting a potential role in therapeutic applications against cancer.
Mechanism of Action
The mechanism by which (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Trifluoromethyl Substitution : The trifluoromethyl group in CAS 1018052-62-4 enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
- N1 Substituents : Ethyl (target compound) vs. isopropyl (CAS 1446321-93-2) affects steric bulk and may influence binding interactions in biological systems .
Physicochemical Properties
- Hydrogen Bonding: The target compound has one hydrogen bond donor (hydroxyl group) and three acceptors (pyridine N, pyrazole N, hydroxyl O). In contrast, [2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol (CAS 1446321-93-2) has similar donor-acceptor counts but a higher topological polar surface area (50.9 Ų), suggesting improved aqueous solubility .
Biological Activity
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol is an organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole class, which is recognized for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2092721-92-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Target Interactions:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Biological Activities
-
Anticancer Activity:
- Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- A recent study indicated that derivatives similar to this compound could induce apoptosis in cancer cells by enhancing caspase activity at specific concentrations .
-
Anti-inflammatory Effects:
- Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies reported that these compounds could significantly inhibit COX enzymes, which are pivotal in mediating inflammation .
- For example, a series of pyrazole derivatives demonstrated potent anti-inflammatory activity with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Activity:
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their mechanisms and potential therapeutic applications:
Study 1: Anticancer Properties
A study synthesized several pyrazole derivatives and evaluated their effects on MDA-MB-231 breast cancer cells. The results showed that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation .
Study 2: Anti-inflammatory Activity
In another investigation, a series of substituted pyrazole compounds were tested for their COX inhibitory activity using carrageenan-induced edema models. The most potent compounds exhibited significant edema inhibition percentages compared to standard treatments .
Study 3: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of pyrazole derivatives revealed that these compounds had varying degrees of effectiveness against different bacterial strains, highlighting their potential as new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:
- Deprotection : Use HCl in methanol to remove protecting groups (e.g., tetrahydropyranyl) from intermediates, achieving >90% yield and 99.8% HPLC purity .
- Reductive Amination : Employ NaCNBH₃ in MeOH/AcOH for selective reduction of imine intermediates, ensuring stereochemical control .
- Purification : Utilize flash chromatography or preparative HPLC with C18 columns for isolating the final product.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to verify purity (>98%). Mobile phases: acetonitrile/water gradients .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and FTIR (hydroxyl stretch at ~3200 cm⁻¹) .
- Melting Point : Compare observed mp (120–122°C) with literature values to assess crystallinity .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the pyrazole ring and methanol moiety.
- Stability Assays : Conduct accelerated degradation studies under heat (40°C) and humidity (75% RH) for 4 weeks, monitoring via HPLC .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazole-based receptor agonists?
- Methodological Answer :
- Substituent Variation : Replace the ethyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance binding to hydrophobic pockets in gonadotropin receptors .
- Bioisosteric Replacement : Substitute the pyridin-3-yl group with morpholine or thienopyrimidine to modulate solubility and receptor affinity .
- Functional Assays : Measure cAMP accumulation (EC₅₀) in Leydig cells to quantify LH receptor agonism .
Q. How can metabolic stability be evaluated for this compound in preclinical studies?
- Methodological Answer :
- CYP Inhibition Screening : Use human liver microsomes with selective CYP inhibitors (e.g., 4-methylpyrazole for CYP2E1) to identify metabolic pathways .
- LC-MS/MS Profiling : Quantify metabolites after incubation with microsomes, focusing on hydroxylation of the pyridine ring or oxidation of the ethanol moiety .
Q. How should researchers address contradictory data in biological activity assays?
- Methodological Answer :
- Impurity Analysis : Re-test batches with divergent activity using HPLC-MS to rule out impurities (e.g., unreacted intermediates) .
- Dose-Response Curves : Perform triplicate assays across a 10-log concentration range to identify non-linear effects or assay interference .
Q. What computational approaches are suitable for predicting this compound’s interaction with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with LH receptor crystal structures (PDB: 1XWD) to model binding poses, prioritizing hydrogen bonds with Ser-277 and hydrophobic interactions with Leu-281 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
